6-Chlorohexylzinc bromide solution
Description
6-Chlorohexylzinc bromide (C₆H₁₁ClBrZn) is an organozinc compound characterized by a linear hexyl chain terminated with a chlorine atom and a zinc-bromide moiety. It has emerged as a critical additive in the synthesis of high-quality silver nanowires (AgNWs) for transparent conductive films (TCFs). Research demonstrates that its dosage directly influences AgNW diameter, enabling the production of nanowires with ~20 nm diameter and ~40 μm length. These AgNWs form TCFs with 90.3% transmittance and <1.0% haze at 48.7 Ω/sq sheet resistance, outperforming traditional indium tin oxide (ITO) in flexibility and optical clarity . The compound’s efficacy stems from its ability to modulate nucleation and growth kinetics in the polyol reduction process, offering a low-hazard, scalable alternative to methods requiring high pressure or complex surfactants .
Properties
CAS No. |
135579-83-8 |
|---|---|
Molecular Formula |
C6H12BrClZn |
Molecular Weight |
264.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chlorohexane |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
YAKLROAYYIUTCX-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCCCCl.[Zn+]Br |
Canonical SMILES |
[CH2-]CCCCCCl.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide solution can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc in THF.
- Addition of 6-chlorohexyl bromide to the solution.
- Stirring the mixture under an inert atmosphere to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures to form 6-chlorohexylzinc bromide.
Industrial Production Methods: Industrial production of 6-chlorohexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-Chlorohexylzinc bromide solution undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Addition Reactions: It can add to carbon-carbon multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.
Cross-Coupling Reactions: It is used in cross-coupling reactions with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents used with 6-chlorohexylzinc bromide include palladium catalysts, organic halides, and various nucleophiles.
Conditions: Reactions typically occur under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.
Major Products:
Substitution Products: Formation of new organozinc compounds.
Addition Products: Formation of organozinc adducts with alkenes and alkynes.
Cross-Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
6-Chlorohexylzinc bromide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and advanced materials.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of silver nanowires, which are essential for flexible electronics, transparent conductive films, and other advanced materials
Mechanism of Action
The mechanism of action of 6-chlorohexylzinc bromide involves the formation of organozinc intermediates, which can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in various synthetic applications to create complex organic structures .
Comparison with Similar Compounds
4-Ethoxy-4-oxobutylzinc Bromide (C₆H₁₁BrO₃Zn)
- Molecular Weight : ~276.28 g/mol.
- Solubility : Water-soluble.
- Applications : Catalysis, biochemical research.
- Key Findings: Acts as a versatile catalyst in diverse reactions due to its ethoxy-oxobutyl group, which enhances coordination with substrates.
2-Chlorophenylzinc Bromide (C₆H₄ClBrZn)
- Molecular Weight : ~256.73 g/mol.
- Solubility : Organic solvents.
- Applications : Cross-coupling reactions.
- Key Findings: Synthesized via cobalt bromide-catalyzed reactions in ~75% yield, this aryl-zinc compound is suited for forming carbon-carbon bonds in aromatic systems. However, its rigid phenyl group limits utility in controlling nanomaterial morphology compared to alkyl-zinc counterparts .
Inorganic Bromide Additives
Sodium Bromide (NaBr)
- Molecular Weight : 102.89 g/mol.
- Solubility : Water-soluble.
- Applications : Capping agent in AgNW synthesis.
- Key Findings: While NaBr produces AgNWs with 20 nm diameter, it yields shorter nanowires (~20 μm) and requires longer reaction times. Its lack of organic moieties reduces control over growth kinetics .
Potassium Bromide (KBr)
- Molecular Weight : 119.00 g/mol.
- Solubility : Water-soluble.
- Applications : Capping agent under high-pressure conditions.
- Key Findings : Combined with NaCl, KBr enables 15 nm AgNWs but necessitates extreme synthesis conditions, limiting scalability. This contrasts with 6-chlorohexylzinc bromide’s ambient-pressure efficacy .
Ionic Liquid Bromides
1-Hexyl-3-methylimidazolium Bromide (C₁₀H₁₉BrN₂)
- Molecular Weight : 247.18 g/mol.
- Solubility : Polar solvents.
- Applications : Electrolyte, solvent in electrochemical systems.
- Key Findings: As an ionic liquid, it exhibits high purity (>99%) and stability but serves primarily as a medium rather than a reactive agent. Its bromide ion availability differs fundamentally from organozinc bromides’ direct role in nanostructure synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 6-chlorohexylzinc bromide solution, and how can purity be assessed?
- Methodology : Synthesis typically involves transmetallation or direct insertion of zinc metal into 6-chlorohexyl bromide under inert atmospheres (e.g., argon). Purity is assessed via titration (e.g., iodometric titration for active zinc content) and spectroscopic methods (¹H NMR to confirm structural integrity) .
- Key Parameters : Reaction temperature (20–40°C), solvent choice (THF or Et₂O for stability), and exclusion of moisture/oxygen are critical to prevent decomposition .
Q. How should this compound be stored to maintain stability?
- Guidelines : Store at 0–6°C in flame-resistant containers under inert gas. Avoid exposure to light, moisture, or reactive functional groups (e.g., alcohols, acids) .
- Decomposition Indicators : Precipitation or color change (yellow to brown) suggests degradation. Regular titration is recommended for long-term storage validation .
Q. What safety precautions are essential when handling this organozinc reagent?
- Protocols : Use fume hoods, flame-resistant gloves, and self-contained breathing apparatus (SCBA) during spills. Neutralize spills with dry sand or inert adsorbents; avoid water due to pyrophoric risks .
- Emergency Measures : For skin contact, rinse with copious water and seek medical attention. Ventilate areas to prevent vapor accumulation .
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of 6-chlorohexylzinc bromide in cross-coupling reactions?
- Mechanistic Insight : Polar aprotic solvents (e.g., THF) enhance nucleophilicity by stabilizing the zincate complex, whereas non-polar solvents may reduce reaction rates. Solvent choice also affects side reactions (e.g., β-hydride elimination) .
- Data-Driven Design : Use computational models (e.g., COSMO-RS) to predict solvation effects or conduct kinetic studies under varied solvent conditions .
Q. How can researchers resolve contradictory yield outcomes in alkylation reactions using this reagent?
- Troubleshooting Framework :
- Step 1 : Verify reagent activity via titration .
- Step 2 : Analyze competing pathways (e.g., protonolysis by residual moisture, undesired elimination) using GC-MS or in situ IR .
- Step 3 : Optimize stoichiometry and catalyst loading (e.g., Ni/Fe catalysts for selective coupling) .
Q. What strategies distinguish kinetic vs. thermodynamic control in reactions involving 6-chlorohexylzinc bromide?
- Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
